Phosphate d'erbium(3+) ; hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

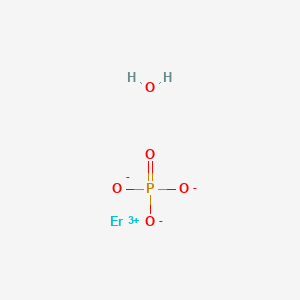

Erbium(III) phosphate hydrate is a chemical compound with the formula ErPO₄·xH₂O. It is a member of the lanthanide series, which are also known as rare earth elements. Erbium is known for its pink-colored ions, which are used in various optical and imaging applications. The compound is typically found in a hydrated form, meaning it contains water molecules within its crystal structure .

Applications De Recherche Scientifique

Erbium(III) phosphate hydrate has several applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.

Biology: Employed in the study of biological systems, particularly in imaging techniques due to its fluorescent properties.

Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Industry: Utilized in the production of optical fibers and lasers, where its unique optical properties enhance performance

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erbium(III) phosphate hydrate can be synthesized through a precipitation reaction. This involves mixing an aqueous solution of erbium(III) nitrate with an aqueous solution of sodium phosphate. The reaction results in the formation of erbium(III) phosphate as a precipitate, which can then be filtered, washed, and dried to obtain the hydrated form .

Industrial Production Methods: In industrial settings, the production of erbium(III) phosphate hydrate follows similar principles but on a larger scale. The process involves the controlled addition of sodium phosphate to an erbium(III) nitrate solution under constant stirring. The precipitate is then collected, washed to remove impurities, and dried under controlled conditions to achieve the desired hydration level .

Analyse Des Réactions Chimiques

Types of Reactions: Erbium(III) phosphate hydrate primarily undergoes precipitation reactions. It can also participate in ion-exchange reactions due to the presence of phosphate ions.

Common Reagents and Conditions:

Precipitation Reaction: Sodium phosphate and erbium(III) nitrate in aqueous solutions.

Ion-Exchange Reaction: Various cationic or anionic exchange resins can be used to exchange the erbium ions with other metal ions.

Major Products Formed:

Precipitation Reaction: Erbium(III) phosphate hydrate as the primary product.

Ion-Exchange Reaction: Depending on the resin used, the exchanged metal phosphate or erbium compound

Mécanisme D'action

The mechanism of action of erbium(III) phosphate hydrate is largely based on its ability to interact with light and other electromagnetic radiation. The erbium ions in the compound can absorb and emit light at specific wavelengths, making it useful in optical applications. In biological systems, the compound’s fluorescent properties allow it to be used as a marker or probe for imaging purposes .

Comparaison Avec Des Composés Similaires

- Erbium(III) oxide (Er₂O₃)

- Erbium(III) chloride (ErCl₃)

- Erbium(III) fluoride (ErF₃)

- Erbium(III) acetate (Er(CH₃COO)₃)

Comparison: Erbium(III) phosphate hydrate is unique among these compounds due to its phosphate group, which imparts different chemical properties and reactivity. For example, erbium(III) oxide is primarily used in ceramics and glass, while erbium(III) chloride and fluoride are used in chemical synthesis and optical materials. Erbium(III) acetate is often used in organic synthesis and as a precursor for other erbium compounds .

Erbium(III) phosphate hydrate stands out for its applications in imaging and optical technologies, leveraging the unique properties of the phosphate group and the erbium ion .

Activité Biologique

Erbium(III) phosphate hydrate (ErPO₄·xH₂O) is an inorganic compound that has garnered interest due to its potential biological activities. This article explores its properties, mechanisms of action, and applications in various fields, particularly in biomedicine and materials science.

- Molecular Formula : ErPO₄·xH₂O

- Molecular Weight : 262.23 g/mol (anhydrous)

- CAS Number : 14242-01-4

- Appearance : Pink powder

- Purity : Typically ≥ 99% .

Biological Activity Overview

Research indicates that erbium(III) phosphate hydrate may exhibit several bioactive properties, including:

- Antimicrobial Activity : Preliminary studies suggest that ErPO₄ may inhibit the growth of certain bacterial strains, though specific mechanisms remain under investigation.

- Biocompatibility : As a material used in biomedical applications, its interaction with biological tissues is crucial. Studies indicate favorable biocompatibility, which is essential for applications in drug delivery and tissue engineering .

- Phototherapeutic Applications : Erbium ions are known for their fluorescence properties, making them useful in photodynamic therapy (PDT). The ability to generate reactive oxygen species (ROS) upon light activation may enhance therapeutic outcomes in cancer treatments .

The biological effects of erbium(III) phosphate hydrate can be attributed to several mechanisms:

- Cellular Interaction : Erbium ions can interact with cellular membranes and intracellular components, potentially leading to altered cellular signaling pathways.

- Reactive Oxygen Species Generation : Under specific conditions, erbium compounds can produce ROS, which play a role in cell signaling and apoptosis.

- Ion Release : The release of erbium ions into biological systems may influence various physiological processes, including cellular proliferation and differentiation.

1. Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of erbium(III) phosphate hydrate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at higher concentrations of the compound, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 1 | 70 |

| Escherichia coli | 1 | 65 |

2. Biocompatibility Assessment

In a biocompatibility study involving human fibroblast cells, erbium(III) phosphate hydrate demonstrated minimal cytotoxicity at concentrations up to 100 µg/mL. Cell viability assays indicated over 80% cell survival compared to control groups.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 82 |

Safety and Toxicological Information

According to safety data sheets, erbium(III) phosphate hydrate is classified as potentially irritating to the skin and eyes but is not considered harmful upon ingestion or inhalation under normal handling conditions . Proper laboratory practices should be followed to minimize exposure.

Propriétés

IUPAC Name |

erbium(3+);phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQXJPLNEUYGOX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Er+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14242-01-4 |

Source

|

| Record name | Erbium(III) phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.